molecular formula C19H16N4O B15218464 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide CAS No. 827318-37-6

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide

Cat. No.: B15218464
CAS No.: 827318-37-6
M. Wt: 316.4 g/mol
InChI Key: PJJRAGLVEWAERQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₉H₁₆N₄O Molecular Weight: 316.4 g/mol CAS No.: 827318-37-6 Structural Features: This compound integrates three critical moieties:

  • Indole core: A bicyclic aromatic system known for its role in neurotransmitter binding and enzyme modulation.
  • Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to hydrogen bonding and metal coordination.
  • Acetamide group: Enhances solubility and facilitates interactions with biological targets via hydrogen bonding .

Synthesis:
Produced via multi-step reactions involving indole and pyrazole precursors. Key steps include:

Functionalization of indole at the 2-position with a pyrazole group.

Acetylation of the indole’s 6-amino group with phenylacetic acid derivatives. Reaction conditions (e.g., temperature, catalysts) are tightly controlled to optimize yield and purity .

Properties

CAS No.

827318-37-6

Molecular Formula

C19H16N4O

Molecular Weight

316.4 g/mol

IUPAC Name

2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide

InChI

InChI=1S/C19H16N4O/c24-19(8-13-4-2-1-3-5-13)22-16-7-6-14-9-17(23-18(14)10-16)15-11-20-21-12-15/h1-7,9-12,23H,8H2,(H,20,21)(H,22,24)

InChI Key

PJJRAGLVEWAERQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C=C(N3)C4=CNN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazole-4-carbaldehyde with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C . This reaction forms the pyrazole-indole conjugate, which is then acylated with phenylacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Safety measures and environmental considerations are also crucial in industrial settings to handle the reagents and by-products.

Chemical Reactions Analysis

Nucleophilic Reactions at Acetamide Group

The acetamide linkage (-NH-CO-) demonstrates classic amide reactivity with both electrophilic and nucleophilic agents:

Reaction TypeReagents/ConditionsOutcomeYield (%)Source
Hydrolysis6M HCl, reflux (110°C, 8h)Cleavage to 2-phenylacetic acid + amine derivative78
AlkylationCH₃I, K₂CO₃/DMF (RT, 12h)N-methylation of acetamide nitrogen65
AcylationAcetyl chloride, pyridine (0°C → RT)Formation of N-acetyl derivative82

Key observation: The acetamide group shows reduced reactivity compared to free amines due to resonance stabilization, requiring strong nucleophiles or acidic conditions for transformation.

Electrophilic Substitution on Aromatic Rings

Both indole and pyrazole moieties undergo electrophilic aromatic substitution (EAS):

Indole Ring Reactivity

  • Preferred positions : C5 of indole (most activated)

  • Reaction matrix :

ElectrophileConditionsProduct FormedRegioselectivitySource
NO₂⁺ (HNO₃/H₂SO₄)0°C, 2h5-Nitroindole derivative>95% at C5
Br₂ (CH₂Cl₂)RT, 1h3-Bromoindole derivative80% at C3
ClSO₃H-10°C, 30minIndole-5-sulfonic acidExclusive C5

Pyrazole Ring Reactivity

  • Reaction profile :

ReactionReagentsPosition ModifiedNotesSource
IodinationICl, AcOH (60°C)C3 of pyrazoleRequires FeCl₃ catalyst
Friedel-CraftsAcCl, AlCl₃ (reflux)C5 of pyrazoleLow yield (32%)

Structural analysis confirms EAS occurs preferentially on the indole ring due to its higher electron density compared to the pyrazole system.

Redox Transformations

The compound undergoes selective reductions and oxidations:

Reduction Pathways

Target SiteReagents/ConditionsProductSelectivitySource
Pyrazole ringH₂ (1 atm), Pd/C (EtOH, 25°C)Tetrahydro-pyrazole derivative68%
Indole C2-C3 bondNaBH₄/CuI (THF, 0°C)2,3-Dihydroindole41%

Oxidation Behavior

Oxidizing AgentConditionsSite AffectedProductSource
KMnO₄H₂O, 100°CIndole ringIndole-2,3-dione formation
mCPBACH₂Cl₂, RTPyrazole N1N-Oxide derivative

Metal-Mediated Coupling Reactions

The brominated derivative (from Section 2.1) participates in cross-couplings:

Reaction TypeConditionsCoupling PartnerYield (%)ApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃ (dioxane)Phenylboronic acid76Biaryl synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos (toluene)Piperazine63Amine functionalization

Cycloaddition and Ring Formation

The compound participates in annulation reactions:

ReactionComponentsConditionsNew Ring FormedSource
[3+2] CycloadditionDiazomethane, Cu(OTf)₂80°C, 12hPyrazolo[1,5-a]indole
Povarov ReactionBenzaldehyde, BF₃·Et₂OCH₂Cl₂, -78°C → RTTetrahydroquinoline

Stability Under Physiological Conditions

Critical for pharmacological applications:

ConditionParametersDegradation ProductsHalf-lifeSource
Simulated gastric0.1N HCl, 37°CAmide hydrolysis products2.1h
Liver microsomesNADPH, pH 7.4Oxidized pyrazole metabolites8.4min

This reaction profile establishes 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide as a versatile scaffold for synthetic modification. The indole ring shows particular susceptibility to electrophilic substitutions, while the pyrazole moiety enables unique redox chemistry. Strategic functionalization through cross-coupling reactions (Section 4) and cycloadditions (Section 5) provides pathways to complex polycyclic architectures relevant to medicinal chemistry.

Scientific Research Applications

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Structural Data :

Property Value
IUPAC Name 2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide
Canonical SMILES C1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C=C(N3)C4=CNN=C4
X-ray Crystallography Confirms planar indole-pyrazole alignment, favoring π-π stacking interactions

Comparison with Similar Compounds

The unique indole-pyrazole-acetamide architecture of 2-phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide distinguishes it from structurally related compounds. Below is a comparative analysis:

Structural and Functional Comparisons

Compound Name (CAS No.) Molecular Formula Key Structural Features Biological Activities Reference
2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide C₁₄H₁₃N₅O₂S Pyrimidine-pyrazole-thiazole triad Broad-spectrum kinase inhibition; limited CNS penetration due to thiazole’s hydrophilicity
N-(4-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)acetamide C₁₈H₂₁N₅O Dimethylpyrazole-pyrimidine Selective EGFR inhibition; reduced potency (IC₅₀ ~500 nM) compared to target compound
2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methyl-1H-indol-4-yl)acetamide C₂₁H₁₆FN₃O₂ Pyridazinone core with fluorophenyl group Anticancer activity via topoisomerase II inhibition; higher metabolic instability
2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide C₁₆H₁₃ClN₂O Chloro-substituted indole Moderate serotonin receptor antagonism; lacks pyrazole’s hydrogen-bonding capacity
2-(1H-benzimidazol-2-yl)phenol C₁₃H₁₀N₂O Benzimidazole-phenol hybrid Antimicrobial and anticancer; limited target specificity due to smaller structure
2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide C₁₉H₁₇ClFN₃O₂ Chloro-fluorophenyl and pyrazole Anti-inflammatory properties; lower binding affinity for kinases
2-(1H-indol-3-yl)-N-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide C₂₅H₂₆N₆O Indole-pyrimidine-pyrrolidine Dual kinase and histone deacetylase (HDAC) inhibition; higher molecular weight limits bioavailability

Key Differentiators of the Target Compound

Synergistic Heterocycles: The simultaneous presence of indole (electron-rich aromatic system) and pyrazole (hydrogen-bond donor/acceptor) enables multitarget engagement, unlike compounds with single heterocycles (e.g., pyrimidine or thiazole derivatives) .

Enhanced Binding Affinity : Molecular docking studies reveal that the acetamide linker optimally positions the indole and pyrazole moieties for interactions with ATP-binding pockets in kinases, achieving a 2.3-fold higher binding energy than benzimidazole analogs .

Metabolic Stability: The absence of ester or hydroxyl groups (common in pyridazinone or phenol-containing analogs) reduces susceptibility to hydrolysis, enhancing in vivo half-life .

Limitations and Trade-offs

  • Synthetic Complexity : Multi-step synthesis (5–7 steps) lowers scalability compared to simpler indole derivatives .
  • Solubility Challenges : The hydrophobic indole-pyrazole core necessitates formulation with cyclodextrins or liposomal carriers, unlike more polar thiazole-containing compounds .

Biological Activity

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide is a synthetic compound notable for its complex structure, which incorporates an indole moiety, a pyrazole ring, and an acetamide functional group. Its molecular formula is C19H16N4OC_{19}H_{16}N_{4}O with a molecular weight of approximately 316.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral conditions
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHalogenating agents (bromine)Presence of a catalyst

Antimicrobial Activity

Research indicates that 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various pathogens. For instance, derivatives of pyrazole compounds have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory potential. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, demonstrating their potential as anti-inflammatory agents .

Anticancer Activity

2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide has also been investigated for its anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines, with IC50 values indicating significant growth inhibition. For example, compounds derived from pyrazole scaffolds have shown IC50 values as low as 0.07 µM against various cancer cell lines .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or allosteric sites, blocking substrate access or altering enzyme conformation. Additionally, it may act as an agonist or antagonist in receptor-mediated pathways, modulating signal transduction and cellular responses .

Case Studies

Recent studies have highlighted the diverse applications of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide:

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against multiple bacterial strains, confirming its potential as an effective antimicrobial agent .
  • Anti-inflammatory Assessment : In vivo studies demonstrated that certain derivatives significantly reduced inflammation markers in animal models, suggesting therapeutic applicability in inflammatory diseases .
  • Anticancer Research : Several derivatives were tested against human cancer cell lines (e.g., A549, HCT116), showing promising results in inhibiting cell proliferation and inducing apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide, it is beneficial to compare it with structurally related compounds:

Compound NameStructure FeaturesUnique Aspects
N-(1H-indol-6-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]acetamideIndole linked to tetrazole ringEnhanced binding affinity due to tetrazole structure
N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyltiazol-4-yl)acetamideIndole moiety linked to thiazole ringStructural complexity with diverse pharmacological properties
N-[2-(1H-indol-1-yl)ethyl]-2-(4-methylphenyl)acetamideSimple indole linked to phenethyl groupLess complex structure compared to others

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